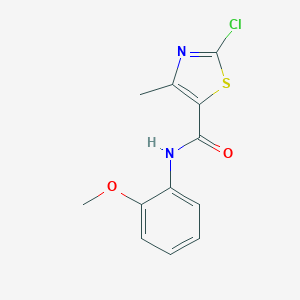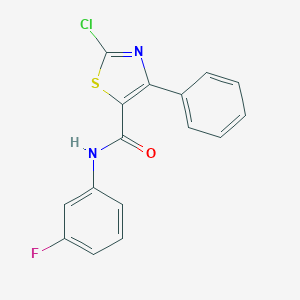
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which are essential for the immune response and inflammation. 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide works by inhibiting the activity of JAK enzymes, thereby blocking the downstream signaling pathways and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to reduce the symptoms of various autoimmune diseases, such as joint pain and swelling in rheumatoid arthritis and skin lesions in psoriasis. It has also been shown to improve the quality of life and physical function of patients with inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide and other JAK inhibitors. These include the development of more selective and potent JAK inhibitors, as well as the identification of novel therapeutic targets for autoimmune diseases. Additionally, the potential use of JAK inhibitors in combination with other drugs or therapies is also an area of active research.
Synthesemethoden
The synthesis of 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves several steps, starting with the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole to form the corresponding amide, which is further reacted with phenyl isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the immune response and inflammation.
Eigenschaften
Produktname |
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
|---|---|
Molekularformel |
C16H10ClFN2OS |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H10ClFN2OS/c17-16-20-13(10-5-2-1-3-6-10)14(22-16)15(21)19-12-8-4-7-11(18)9-12/h1-9H,(H,19,21) |
InChI-Schlüssel |
IVZSEDHGDWFHPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC(=CC=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



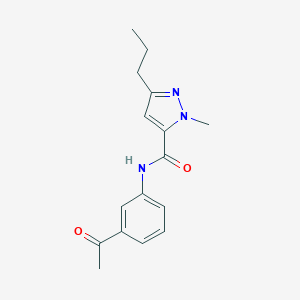
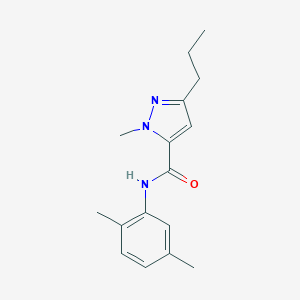
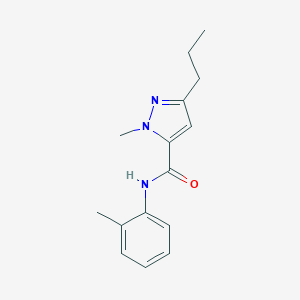
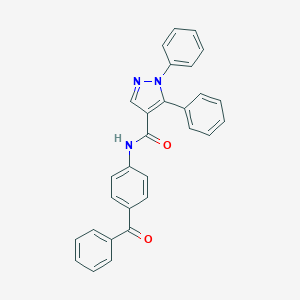
![N-[4-(4-fluorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287077.png)
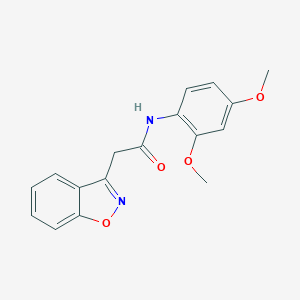
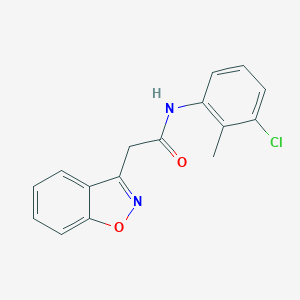
![2-(1,2-benzisoxazol-3-yl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B287086.png)
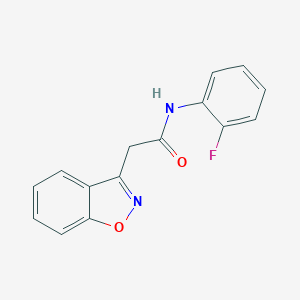
![2-(1,2-benzoxazol-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B287089.png)
![2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B287090.png)
![1-[1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B287092.png)
![ethyl 5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287093.png)
